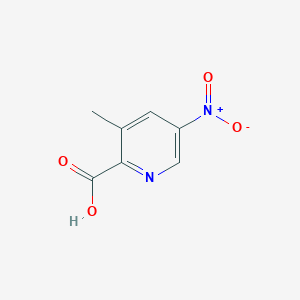

3-Methyl-5-nitropyridine-2-carboxylic acid

Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine (C₅H₅N) is a fundamental heterocyclic aromatic compound structurally related to benzene, with one CH group replaced by a nitrogen atom. algoreducation.comwikipedia.org This substitution has profound effects on the molecule's properties. The nitrogen atom's lone pair of electrons makes pyridine a weak base (pKa of 5.25) and a good ligand for metal coordination. wikipedia.orgnumberanalytics.combyjus.com Unlike the electron-rich benzene, the nitrogen atom's electronegativity renders the pyridine ring electron-deficient. algoreducation.com

This electron-deficient nature dictates its reactivity. Pyridine is less susceptible to electrophilic aromatic substitution than benzene, with reactions typically requiring harsh conditions and occurring at the 3- and 5-positions. numberanalytics.com Conversely, it is more reactive towards nucleophilic substitution, especially at the 2- and 4-positions. numberanalytics.com The pyridine scaffold is a "privileged structural motif" found in numerous pharmaceuticals, agrochemicals, and vitamins, highlighting its importance in organic and medicinal chemistry. wikipedia.orgnih.gov

| Property | Value |

|---|---|

| Chemical Formula | C₅H₅N |

| Molar Mass | 79.102 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.9819 g/mL (at 20 °C) |

| Melting Point | −41.6 °C |

| Boiling Point | 115.2 °C |

| Basicity (pKa of conjugate acid) | 5.23 |

Importance of Nitropyridine Scaffolds in Organic Synthesis

Nitropyridines are considered valuable and readily available precursors for a vast array of heterocyclic systems. nih.govnih.gov The presence of the nitro group, a strong electron-withdrawing group, further deactivates the pyridine ring towards electrophilic attack but significantly enhances its reactivity towards nucleophilic aromatic substitution (SNAr). mdpi.com This activation makes nitropyridines crucial intermediates for introducing various functional groups onto the pyridine ring.

The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which then serves as a key building block for constructing more complex molecular architectures, including fused heterocyclic systems. smolecule.com Consequently, nitropyridine scaffolds are extensively used in the synthesis of biologically active molecules with diverse therapeutic applications, including antitumor, antiviral, anti-inflammatory, and antimicrobial agents. nih.govchemimpex.com They are also integral to the development of agrochemicals like herbicides and pesticides. chemimpex.comnih.gov

Historical Development of Nitropyridine-Based Compounds

The chemistry of pyridine dates back to its discovery in coal tar. wikipedia.org However, the synthesis of its derivatives, particularly nitropyridines, presented significant challenges. The direct nitration of pyridine is notoriously difficult because the nitrogen atom is protonated under the strongly acidic conditions of nitration, forming the highly deactivated pyridinium (B92312) cation. researchgate.net

Historically, this meant that nitropyridines were often synthesized through multi-step sequences or by constructing the ring from acyclic precursors already containing a nitro group. A major breakthrough in the direct nitration of pyridines was the development of methods using reagents like dinitrogen pentoxide (N₂O₅). researchgate.netchempanda.com This allowed for the regioselective introduction of a nitro group at the 3-position, proceeding through an N-nitropyridinium intermediate and a subsequent numberanalytics.combyjus.com sigmatropic shift, rather than a direct electrophilic aromatic substitution. researchgate.net More recent innovations include three-component ring transformation reactions that use substrates like 1-methyl-3,5-dinitro-2-pyridone to construct nitropyridine rings. nih.gov These advancements have made a wider range of nitropyridine building blocks more accessible for synthetic applications.

Current Research Landscape for 3-Methyl-5-nitropyridine-2-carboxylic acid

Current research on this compound focuses on its utility as a specialized building block in synthetic organic chemistry. Its molecular structure combines three key reactive sites: the carboxylic acid at the 2-position, the methyl group at the 3-position, and the nitro group at the 5-position. This trifunctional arrangement allows for a variety of selective chemical transformations.

The carboxylic acid group can undergo typical reactions such as esterification or conversion to an amide. smolecule.com The nitro group can be reduced to an amine, providing a route to amino-substituted pyridines. smolecule.com Furthermore, the presence of the nitro group activates the ring for potential nucleophilic substitution reactions. Research interest lies in leveraging this reactivity to synthesize novel compounds for evaluation in pharmaceutical and agrochemical discovery programs. smolecule.com While extensive literature on this specific molecule is not widespread, research on analogous compounds like 2-chloro-5-methyl-3-nitropyridine, which is oxidized to a carboxylic acid and used to synthesize Janus kinase 2 (JAK2) inhibitors, demonstrates the potential applications of this structural motif. mdpi.com

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 178.14 g/mol |

| Appearance | Yellow crystalline solid |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-8-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDGXHPKVXOWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211578-56-1 | |

| Record name | 3-methyl-5-nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 5 Nitropyridine 2 Carboxylic Acid and Its Precursors

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward pathway to 3-methyl-5-nitropyridine-2-carboxylic acid by modifying existing nitropyridine scaffolds.

Oxidation of Methyl Groups to Carboxylic Acids on Nitropyridine Scaffolds

A crucial step in the synthesis of various pyridine (B92270) derivatives involves the oxidation of methyl groups to carboxylic acids. This transformation is typically accomplished using potent oxidizing agents. For instance, the methyl groups on a nitropyridine ring, such as in 2,3-dimethyl-5-nitropyridine (B1630727), can be oxidized to carboxylic acid groups. A common method employs potassium permanganate (B83412) in an aqueous solution at elevated temperatures to facilitate this conversion. This reaction is pivotal as the resultant carboxylic acid group can undergo further chemical modifications.

While the primary reactivity of 2,3-dimethyl-5-nitropyridine centers on the nitro group and the pyridine ring, the methyl groups are also amenable to transformation. Strong oxidizing agents like potassium permanganate are effective for this purpose.

Carboxylation Strategies via Grignard Reagents or Other Carbonylations

Carboxylation utilizing Grignard reagents presents another viable synthetic route. This process involves the transformation of an electrophilic halide into a highly nucleophilic Grignard reagent. This reagent then reacts with carbon dioxide, an electrophile, to form a halomagnesium carboxylate, a salt of a carboxylic acid. libretexts.org Subsequent treatment with a strong aqueous acid yields the final carboxylic acid. libretexts.org This method is broadly applicable to a range of alkyl or aryl halides. libretexts.org

A key limitation of this approach is the incompatibility of Grignard reagents with certain functional groups, including O-H, N-H, S-H, or C=O bonds. libretexts.org The reaction of Grignard reagents with nitriles can also be employed, which, after hydrolysis, yields ketones. masterorganicchemistry.com Notably, the substitution of a nitro group with aryl or alkenyl groups from Grignard reagents has been shown to produce 2-substituted pyridine N-oxides in moderate to high yields with excellent chemoselectivity. nih.gov

Nitration Reactions of Pyridine and its Methylated Derivatives

The introduction of a nitro group onto the pyridine ring is a fundamental step in the synthesis of this compound and is achieved through nitration reactions.

Nitration of 3-Methylpyridine (B133936) Derivatives

The nitration of 3-methylpyridine derivatives can be a challenging process. Direct nitration of pyridines with nitric acid, or mixtures of nitric and sulfuric acid, often results in very low yields and is of limited synthetic utility. researchgate.net This is due to the protonation of the pyridine nitrogen under the highly acidic conditions, which deactivates the ring towards electrophilic substitution. researchgate.netresearchgate.net

To overcome this, alternative methods have been developed. One effective procedure involves reacting the pyridine compound with dinitrogen pentoxide in an organic solvent like dichloromethane (B109758) or nitromethane. The resulting slurry is then treated with a solution of sodium bisulfite in a methanol/water mixture. ntnu.no This method has been used to synthesize various 3-nitropyridines. For example, the nitration of 3-methyl-pyridin-2-ylamine with a mixture of fuming nitric acid and concentrated sulfuric acid, followed by careful temperature control and neutralization, yields 3-methyl-5-nitro-pyridin-2-ylamine. chemicalbook.com Similarly, 2,3-dimethylpyridine can be nitrated to form 2,3-dimethyl-5-nitropyridine. ntnu.no The N-oxide of 2,3-dimethylpyridine can also be nitrated to produce 2,3-dimethyl-4-nitropyridine-N-oxide. google.comtcichemicals.com

| Starting Material | Nitrating Agent | Product | Yield |

|---|---|---|---|

| 3-Methyl-pyridin-2-ylamine | Fuming HNO₃ / H₂SO₄ | 3-Methyl-5-nitro-pyridin-2-ylamine | 35% chemicalbook.com |

| 2,3-Dimethylpyridine | N₂O₅ then NaHSO₃ | 2,3-Dimethyl-5-nitropyridine | Data not available ntnu.no |

| 2,3-Dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | 2,3-Dimethyl-4-nitropyridine-N-oxide | Data not available google.com |

Regioselective Nitration Mechanisms of Substituted Pyridines

The regioselectivity of nitration in substituted pyridines is a critical aspect of the synthesis. The electronic properties of the pyridine ring make direct selective meta-C-H nitration a significant challenge. acs.org

A practical method for achieving highly regioselective meta-nitration of pyridines involves a dearomatization-rearomatization strategy. acs.org This approach utilizes oxazino pyridine intermediates, with tert-butyl nitrate (B79036) (TBN) as an electrophilic NO₂ radical source and TEMPO in conjunction with oxygen as co-oxidants. acs.org This protocol allows for the selective installation of a nitro group at the meta-position of various pharmaceutically relevant pyridines, irrespective of their electronic properties or substitution patterns. acs.org

The mechanism of nitration of pyridines with dinitrogen pentoxide has been studied and is understood to proceed via the formation of an N-nitropyridinium ion. ntnu.nopsu.edu This intermediate is then attacked by a bisulfite nucleophile at the 2- or 4-position. ntnu.no For the formation of 3-nitropyridine (B142982), the nitro group migrates from the nitrogen to the β-carbon, which is proposed to occur via a researchgate.net sigmatropic shift. researchgate.netntnu.no

Computational studies using Molecular Electron Density Theory (MEDT) have shown that the electrophilic aromatic substitution (EAS) nitration of pyridine and pyridine-N-oxide with the nitronium ion (NO₂⁺) proceeds through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org However, in the strongly acidic media required for the reaction, pyridine is fully protonated, deactivating it towards the reaction. rsc.org

Multi-component Reactions and Cycloaddition Strategies for Pyridine Ring Formation

Multi-component reactions (MCRs) have emerged as an efficient and environmentally friendly approach for the synthesis of polysubstituted pyridines. rsc.orgbohrium.com These reactions allow for the construction of the pyridine skeleton in a single step from readily available starting materials. researchgate.net

One such strategy involves the one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide. researchgate.netthieme-connect.com This method is characterized by mild reaction conditions, simple execution, a broad substrate scope, and good product yields. researchgate.net The mechanism is thought to involve a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael-type addition of the 1,3-dicarbonyl compound, and subsequent cyclization and oxidation to form the pyridine ring. thieme-connect.com

Another approach is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source. nih.gov This reaction proceeds under mild conditions and provides access to nitropyridines that are not easily synthesized by other methods. nih.gov In these reactions, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| 1,3-Dicarbonyl compound, Aromatic aldehyde, Malononitrile, Alcohol | NaOH researchgate.netthieme-connect.com | Substituted Pyridines researchgate.net |

| 1-Methyl-3,5-dinitro-2-pyridone, Ketone, Ammonia | Heating nih.gov | Nitropyridines nih.gov |

| Malononitrile, Aromatic aldehyde, Thiazolidine-4-one, Ammonium acetate | MgO Nanoparticles rsc.org | Polysubstituted Pyridines rsc.org |

Strategies for Constructing 5-Nitropyridine Architectures

The formation of the 5-nitropyridine core is a critical step, often achieved through multi-component reactions that assemble the ring system with the nitro group already in place. One powerful method is the three-component ring transformation (TCRT). This approach utilizes a highly electron-deficient pyridone, such as 1-methyl-3,5-dinitro-2-pyridone, which acts as a synthetic equivalent for unstable nitromalonaldehyde. nih.govsemanticscholar.org When this dinitropyridone reacts with a ketone and a nitrogen source like ammonia, a ring transformation occurs, yielding a new nitropyridine structure. nih.govmdpi.com This method is advantageous as it allows for the "scrap and build" of cyclic compounds, facilitating the synthesis of functionalized products that are otherwise difficult to obtain. nih.govsemanticscholar.org

For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with various ketones in the presence of ammonia can produce a wide array of 5-nitropyridine derivatives. nih.gov The process is particularly effective for creating [b]-fused 5-nitropyridines when cyclic ketones are used. nih.govmdpi.com

Another strategy involves the cyclocondensation of nitrocarbonyl compounds. A one-pot synthesis of 5-nitropyridines has been developed using the tricomponent cyclocondensation of nitroacetone, triethyl orthoformate, and various enamines. researchgate.net This method can introduce acetyl, amide, benzoyl, ester, and cyano groups at the 3-position, leading to versatile intermediates. researchgate.net The resulting 1,4-dihydropyridines are subsequently aromatized, often using sodium nitrite (B80452) in acetic acid, to yield the final 5-nitropyridine product. researchgate.net

Direct nitration of a pyridine ring to obtain a 5-nitro derivative can be challenging due to the deactivating nature of the ring nitrogen, often resulting in low yields. researchgate.net However, methods have been developed using dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then rearranges. researchgate.netntnu.no The reaction of this intermediate with SO₂/HSO₃⁻ in water can yield 3-nitropyridine (which is equivalent to 5-nitropyridine depending on substitution patterns) in good yields. researchgate.net The mechanism is not a direct electrophilic substitution but involves a organic-chemistry.orgnih.gov sigmatropic shift of the nitro group from the nitrogen to the C-3 position. researchgate.net

Annulation Reactions Yielding Pyridine Carboxylic Acids

Annulation, or ring-forming, reactions are fundamental to constructing the pyridine ring endowed with a carboxylic acid or a precursor group. A common strategy involves the condensation of enamines with 1,3-dicarbonyl compounds or their equivalents. While not directly yielding the target molecule, these methods establish the core substituted pyridine structure.

A versatile one-pot procedure for creating polysubstituted pyridines involves a sequence of a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org This cascade approach allows for the rapid assembly of complex pyridine structures from simple aldehydes and phosphorus ylides. organic-chemistry.org Another modern approach is the single-step conversion of N-vinyl or N-aryl amides into pyridines by activating the amide with trifluoromethanesulfonic anhydride, followed by π-nucleophile addition and annulation. organic-chemistry.org

More classical approaches, like the Bohlmann-Rahtz pyridine synthesis, can produce highly substituted pyridines. The microwave-assisted reaction between ethyl β-aminocrotonate and alkynones provides a direct route to tri- or tetrasubstituted pyridines with controlled regiochemistry. organic-chemistry.org Such methods can be adapted to introduce precursors for the methyl and carboxylic acid groups required for this compound.

Halogen-Mediated Synthesis and Subsequent Functionalization

Functionalizing a pre-formed nitropyridine ring, particularly through halogen intermediates, is a key strategy for introducing the carboxylic acid group.

Nucleophilic Substitution of Halogenated Nitropyridines

Halogenated nitropyridines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles. quimicaorganica.org Halogens at the 2- and 4-positions are particularly labile. quimicaorganica.orgrsc.org

The synthesis of precursors for this compound can leverage this reactivity. For example, a 2-chloro-3-methyl-5-nitropyridine (B1582605) intermediate could be reacted with a cyanide nucleophile. The resulting 2-cyano group can then be hydrolyzed to the desired 2-carboxylic acid. The reaction of 2-chloro-5-nitropyridine (B43025) with various nucleophiles proceeds via an addition-elimination mechanism, with the reaction rate being dependent on the nucleophile's nature. rsc.org It has been noted that a nitro group in the para-like position (as in 2-chloro-5-nitropyridine) activates the ring for substitution more effectively than one in the ortho-like position (as in 2-chloro-3-nitropyridine). rsc.org

| Substrate | Nucleophile | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Arenethiolates | 2-Arylthio-5-nitropyridines | Para-like nitro group provides strong activation for SNAr. | rsc.org |

| 2-Chloro-3-nitropyridine | Arenethiolates | 2-Arylthio-3-nitropyridines | Ortho-like nitro group provides less activation compared to the para position. | rsc.org |

| Halonitroarenes | Carbanions (in VNS) | Alkyl-substituted nitroarenes | VNS is generally faster than SNAr of halogens (except fluorine). | organic-chemistry.org |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. organic-chemistry.orgnih.gov This reaction introduces a substituent onto a carbon atom bearing a hydrogen by using a nucleophile that has a leaving group on its nucleophilic center. organic-chemistry.org The process involves the initial addition of the carbanion to the nitroaromatic ring to form a Meisenheimer-type adduct, followed by a base-induced β-elimination of HX (where X is the leaving group). nih.govacs.org

VNS reactions have been successfully applied to 2-, 3-, and 4-nitropyridines. organic-chemistry.orgkuleuven.be For 3-nitropyridines, the substitution typically occurs at the positions ortho and para to the activating nitro group (C-2 and C-4). organic-chemistry.orgacs.org For instance, reacting 3-nitropyridine with a carbanion like chloromethyl phenyl sulfone in the presence of a base leads to the introduction of a functionalized methyl group. organic-chemistry.orgkuleuven.be This strategy could be employed to introduce the carboxylic acid precursor at the 2-position of a 3-methyl-5-nitropyridine.

The choice of base and solvent system can influence the regioselectivity (ortho/para ratio) of the substitution. kuleuven.be For many carbanions, a t-BuOK/THF system can favor substitution at the ortho position due to the formation of tight ion pairs with potassium cations that are attracted to the nitro group's oxygen atoms. kuleuven.be

| Nitropyridine Substrate | Nucleophile/Carbanion Source | Position of Substitution | Significance | Reference |

|---|---|---|---|---|

| 3-Nitropyridine | Chloromethyl phenyl sulfone | Ortho and Para to NO₂ | Demonstrates typical regioselectivity for VNS on 3-nitropyridines. | organic-chemistry.orgacs.org |

| 4-Nitropyridine | Chloromethyl sulfone | Ortho to NO₂ | Provides a single product due to symmetry. | organic-chemistry.org |

| 3-Nitropyridines | Hydroxylamine, 4-amino-1,2,4-triazole | Para to NO₂ | Selective amination via VNS, demonstrating functional group introduction. | ntnu.no |

Synthetic Transformations of Related Nitropyridine Carboxylic Acid Isomers and Analogs

The synthesis of various nitropyridine carboxamides and carboxylic acids provides insight into potential routes and transformations for the target molecule. For example, 3-nitropyridine-2-carboxamide (B1594375) was synthesized from 2-methyl-3-nitropyridine (B124571) through a multi-step process involving oxidation with SeO₂, oximation, dehydration, and hydrolysis. researchgate.net This highlights a pathway where the methyl group at the 2-position is converted into a carboxylic acid derivative.

Similarly, 4-nitropyridine-2-carboxamide was prepared by the hydrolysis of 2-cyano-4-nitropyridine. researchgate.net This underscores the cyano-to-carboxylic acid conversion as a viable synthetic step. The synthesis of substituted 5-nitronicotinamides (5-nitropyridine-3-carboxamides) often starts from precursors like 2-chloro-3-cyano-6-methyl-5-nitropyridine, where the chloro group is removed and the cyano group is converted to an amide. researchgate.net

Biotransformations also offer a regioselective method for modifying pyridine carboxylic acids. While not demonstrated on the specific target molecule, bacterial strains have been used to regioselectively hydroxylate pyridine carboxylic acids at the C-2 position, adjacent to the ring nitrogen. nih.gov Such enzymatic processes could offer alternative routes for functionalization under mild conditions. nih.gov

Chemical Transformations and Reactivity of 3 Methyl 5 Nitropyridine 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide range of derivatives through esterification, amidation, and other condensation reactions. Its proximity to the pyridine (B92270) nitrogen also influences its decarboxylation behavior.

Esterification of pyridine carboxylic acids is a common method for producing derivatives with modified solubility and reactivity. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com This acid-catalyzed process, often referred to as Fischer esterification, proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. youtube.com

For pyridine carboxylic acids, the reaction can be carried out by refluxing the acid with the desired alcohol. google.comchemicalbook.com The resulting esters are valuable intermediates in organic synthesis. For instance, a related compound, 6-Methyl-5-nitropyridine-2-carboxylic acid, has been converted to its ethyl ester as part of a synthetic sequence. ekb.eg The general applicability of these methods allows for the preparation of various alkyl esters of 3-Methyl-5-nitropyridine-2-carboxylic acid.

| Method | Reagents | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | A classic and widely used method for converting carboxylic acids to esters. youtube.com | google.comyoutube.comchemicalbook.com |

| Diazomethane Methylation | Diazomethane (CH₂N₂) | Room Temperature | A mild and highly selective method for forming methyl esters, particularly for acidic functional groups. The only byproduct is nitrogen gas. diva-portal.org | diva-portal.org |

| Transesterification | Ester, Alcohol, Catalyst (e.g., Sc(OTf)₃) | Boiling Alcohol | Catalytic conversion of one ester to another. Microwave irradiation can significantly reduce reaction times. organic-chemistry.org | organic-chemistry.org |

The conversion of carboxylic acids to amides is a fundamental transformation in organic chemistry, often requiring the activation of the carboxyl group to facilitate reaction with an amine. The direct reaction is generally difficult because the basic amine deprotonates the carboxylic acid to form an unreactive ammonium carboxylate salt. libretexts.org Heating this salt above 100°C can drive off water and form the amide. libretexts.org

More commonly, activating agents are employed. Reagents like dicyclohexylcarbodiimide (DCC) convert the carboxylic acid into a better leaving group, allowing it to be displaced by an amine. libretexts.org Other methods involve the use of catalysts such as TiCl₄, which promotes the direct condensation of carboxylic acids and amines, often in a solvent like pyridine at elevated temperatures. nih.gov Organophosphorus catalysts have also been developed for the three-component condensation of carboxylic acids, amines, and pyridine N-oxides to generate 2-amidopyridines. nih.gov These varied methods provide a toolbox for synthesizing amide derivatives of this compound, which are of interest in medicinal chemistry.

| Method/Reagent | Description | Typical Conditions | Reference |

|---|---|---|---|

| Thermal Condensation | Direct heating of the ammonium carboxylate salt. | >100°C | libretexts.org |

| DCC Coupling | Use of Dicyclohexylcarbodiimide (DCC) as a coupling agent. | Room temperature | libretexts.org |

| TiCl₄-Mediated Condensation | Titanium tetrachloride promotes direct condensation. | Pyridine, 85°C | nih.gov |

| Acyl Chloride Intermediate | Conversion of the carboxylic acid to an acyl chloride (e.g., with SOCl₂), followed by reaction with an amine. | Two steps, various conditions | youtube.com |

The decarboxylation of pyridine-2-carboxylic acids (picolinic acids) is a well-studied reaction. The presence of the adjacent ring nitrogen has a profound influence on this transformation. cdnsciencepub.com Studies on substituted picolinic acids show that the reaction rate is highly dependent on pH, with the isoelectric species (zwitterion or neutral acid) being the reactive form. cdnsciencepub.comcdnsciencepub.com

For 3-substituted picolinic acids, the substituent can sterically interfere with the coplanarity of the carboxyl group and the aromatic ring. cdnsciencepub.com This reduces the bond order between the carboxyl group and the ring, thereby accelerating decarboxylation in the acidic form. cdnsciencepub.com Conversely, for the anionic form, 3-substituents inhibit the reaction. cdnsciencepub.com The presence of a 5-nitro group, an electron-withdrawing substituent, has been shown to slow the rate of decarboxylation compared to unsubstituted picolinic acid. cdnsciencepub.comcdnsciencepub.com The mechanism is proposed to proceed through the formation of an ylide intermediate upon loss of carbon dioxide, rather than a less stable aryl carbanion. Water appears to play a critical role as a solvent, potentially by forming a hydrogen-bonded bridge that facilitates the reaction. cdnsciencepub.com

Ortho esters are functional groups with the general formula RC(OR')₃, formally derived from the exhaustive alkylation of unstable orthocarboxylic acids. wikipedia.org They are valuable as protecting groups for carboxylic acids and as synthetic intermediates. wikipedia.org

Several methods exist for their synthesis. The Pinner reaction, involving the treatment of a nitrile with an alcohol in the presence of hydrogen chloride, is a common route. wikipedia.org This proceeds via an imido ester hydrochloride intermediate which then reacts with excess alcohol. wikipedia.org Another classical method is the reaction of 1,1,1-trichloroalkanes with a sodium alkoxide. wikipedia.org While there are no specific reports on the formation of ortho esters from this compound, these general synthetic strategies could be applied, likely after converting the carboxylic acid to a suitable precursor like a nitrile or a 1,1,1-trichloro derivative.

Transformations of the Pyridine Ring System

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the presence of the electron-withdrawing nitro group. In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org In the case of nitropyridines, the nitro group itself can act as a leaving group, particularly when it is located at a position activated by the ring nitrogen and other substituents. mdpi.com

For this compound, the positions ortho and para to the nitro group (positions 4 and 6) are activated towards nucleophilic attack. However, substitution can also occur at the position bearing the nitro group (position 5). The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. fao.org Studies on related 3-nitropyridine (B142982) systems have shown that anionic nucleophiles, such as those derived from thiols, can selectively displace the nitro group. mdpi.comnih.gov

The general mechanism for SNAr involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is enhanced by the electron-withdrawing nitro group. The subsequent departure of the leaving group restores the aromaticity of the pyridine ring.

| Position of Attack | Activating/Directing Groups | Typical Nucleophiles | Outcome |

|---|---|---|---|

| Position 4 (para to nitro group) | Nitro group | Amines, alkoxides | Substitution of hydrogen (VNS) or other leaving groups |

| Position 6 (ortho to nitro group) | Nitro group, Ring Nitrogen | Amines, alkoxides | Substitution of hydrogen (VNS) or other leaving groups |

| Position 5 (ipso-substitution) | Activation by other ring substituents | Thiolates, Fluoride | Displacement of the nitro group mdpi.comnih.gov |

Alkylation of the pyridine ring in this compound can occur through various mechanisms. One possibility is the N-alkylation of the pyridine nitrogen, which is a common reaction for pyridines. This reaction typically involves the treatment of the pyridine with an alkyl halide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form an N-alkylpyridinium salt.

Another pathway for alkylation is the vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the introduction of an alkyl group at positions activated by the nitro group (positions 4 and 6). In a VNS reaction, a carbanion bearing a leaving group at the alpha-position attacks the electron-deficient pyridine ring. acs.org Subsequent base-induced β-elimination of the leaving group from the intermediate adduct leads to the formation of the alkylated product. acs.org The reaction of electrophilic nitropyridines with sulfonyl-stabilized carbanions is an example of C-H alkylation via VNS. acs.org

Furthermore, direct alkylation of nitropyridine N-oxides with Grignard reagents has been reported, where the regioselectivity is dependent on whether an aryl or alkyl Grignard reagent is used. acs.org While this applies to the N-oxide derivative, it highlights the complex reactivity patterns of substituted nitropyridines.

Nitro group migration is a known phenomenon in the chemistry of nitropyridines. One of the established mechanisms for such migrations is a mdpi.comacs.org sigmatropic rearrangement. ntnu.no This type of pericyclic reaction involves the concerted movement of a sigma bond across a pi system. wikipedia.orglibretexts.org In the context of nitropyridine synthesis, it has been shown that the migration of a nitro group from the nitrogen atom of an N-nitropyridinium intermediate to a carbon atom on the ring proceeds via a mdpi.comacs.org sigmatropic shift. ntnu.nontnu.no

Such rearrangements are governed by orbital symmetry rules and are often thermally allowed to proceed in a suprafacial manner. uh.edustereoelectronics.orglibretexts.org While this specific migration is typically observed during the nitration process of pyridines, it indicates the potential for the nitro group to be mobile under certain conditions.

Additionally, instances of nitro-group migration have been observed during nucleophilic substitution reactions. For example, in the reaction of 3-bromo-4-nitropyridine with amines, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was identified. clockss.org This suggests that under specific reaction conditions, particularly in the presence of certain nucleophiles and solvents, the nitro group on the pyridine core of a molecule like this compound could potentially undergo rearrangement.

Reactivity of the Methyl Group at Position 3

The methyl group at the 3-position of the pyridine ring is susceptible to oxidation, which can convert it into a carboxylic acid group. The oxidation of alkyl groups attached to aromatic rings is a common transformation, and various oxidizing agents can be employed for this purpose. google.comorganic-chemistry.org The choice of oxidant and reaction conditions is crucial for achieving high selectivity and yield.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic or basic media are often used to oxidize methylpyridines (picolines) to their corresponding pyridinecarboxylic acids. reddit.comchemspider.com For example, the oxidation of β-picoline (3-methylpyridine) to nicotinic acid (pyridine-3-carboxylic acid) is a well-established industrial process.

The reaction mechanism for oxidation with agents like permanganate is complex and involves multiple steps, including hydrogen abstraction from the methyl group to form a benzyl-like radical intermediate, which is then further oxidized. The selectivity of the oxidation can be influenced by the presence of other functional groups on the pyridine ring. The electron-withdrawing nitro and carboxylic acid groups on this compound would make the methyl group less susceptible to oxidation compared to an unsubstituted methylpyridine, potentially requiring harsher reaction conditions.

More recently, catalytic methods using molecular oxygen or hydrogen peroxide as the oxidant in the presence of a metal catalyst have been developed as greener alternatives for the oxidation of methylarenes. organic-chemistry.org Photoelectrocatalytic oxidation has also been explored for the selective oxidation of 3-methylpyridine (B133936). rsc.orgrsc.org

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic, heat | Pyridinecarboxylic acid |

| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric acid, heat | Pyridinecarboxylic acid |

| Nitric Acid (HNO₃) | High temperature and pressure | Pyridinecarboxylic acid |

| Molecular Halogen (e.g., Cl₂) | Aqueous, actinic radiation | Pyridinecarboxylic acid google.com |

Functionalization via Side-Chain Reactions

The methyl group at the 3-position of this compound is a key site for chemical modification. The acidity of the protons on this methyl group is enhanced by the electron-withdrawing nature of the adjacent nitro group and the pyridine ring nitrogen, making it susceptible to a variety of transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, providing pathways to a diverse range of derivatives.

The activated methyl group of this compound can participate in condensation reactions with various aldehydes, particularly aromatic aldehydes, to yield styryl derivatives. This reaction, often catalyzed by a base such as piperidine or pyrrolidine, proceeds through a carbanionic intermediate formed by the deprotonation of the methyl group. The resulting styryl compounds are of interest due to their extended conjugation, which can impart desirable photophysical properties.

While specific studies on this compound are not extensively documented in the literature, the reactivity of analogous 2-methyl-3-nitropyridines provides a strong basis for predicting this transformation. For instance, the condensation of 2-methyl-3-nitropyridine (B124571) with aromatic aldehydes proceeds under mild conditions to afford the corresponding 2-styryl-3-nitropyridines in good yields. The presence of the carboxylic acid group at the 2-position in the target molecule may influence the reaction conditions required, potentially through intramolecular interactions or by affecting the solubility of the starting material.

Table 1: Representative Condensation Reactions of an Analogous 2-Methyl-3-nitropyridine with Aromatic Aldehydes

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | (E)-2-(2-phenylvinyl)-3-nitropyridine | 85 |

| 2 | 4-Chlorobenzaldehyde | (E)-2-(2-(4-chlorophenyl)vinyl)-3-nitropyridine | 88 |

| 3 | 4-Methoxybenzaldehyde | (E)-2-(2-(4-methoxyphenyl)vinyl)-3-nitropyridine | 92 |

| 4 | 4-(Dimethylamino)benzaldehyde | (E)-2-(2-(4-(dimethylamino)phenyl)vinyl)-3-nitropyridine | 95 |

The methyl group can be oxidized to various higher oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The specific product obtained depends on the choice of oxidizing agent and the reaction conditions. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media, are expected to oxidize the methyl group completely to a carboxylic acid, yielding 5-nitropyridine-2,3-dicarboxylic acid.

Milder oxidizing agents, such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃) in acetic anhydride, could potentially lead to the formation of the corresponding aldehyde (5-nitro-2-carboxy-3-pyridinecarboxaldehyde) or alcohol (3-hydroxymethyl-5-nitropyridine-2-carboxylic acid). The selective oxidation to the aldehyde can be challenging due to the propensity for over-oxidation. The reaction conditions would need to be carefully controlled to achieve the desired product.

Table 2: Potential Oxidation Products of the Methyl Group

| Oxidizing Agent | Potential Product |

| KMnO₄ / H⁺ | 5-Nitropyridine-2,3-dicarboxylic acid |

| SeO₂ | 5-Nitro-2-carboxy-3-pyridinecarboxaldehyde |

| CrO₃ / Ac₂O | 3-(Hydroxymethyl)-5-nitropyridine-2-carboxylic acid |

The methyl group can also be functionalized through free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, it is possible to introduce one or more halogen atoms onto the methyl group. This reaction would proceed via a benzylic-type radical intermediate, which is stabilized by the pyridine ring.

The resulting halomethyl derivatives, such as 3-(bromomethyl)-5-nitropyridine-2-carboxylic acid, are versatile intermediates for further synthetic transformations. They can readily undergo nucleophilic substitution reactions to introduce a wide variety of functional groups, including amines, ethers, and esters, at the side-chain position. The degree of halogenation (mono-, di-, or tri-halogenation) can be controlled by adjusting the stoichiometry of the halogenating agent.

Table 3: Plausible Halogenation Reactions of the Methyl Group

| Halogenating Agent | Initiator | Plausible Product |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | 3-(Bromomethyl)-5-nitropyridine-2-carboxylic acid |

| N-Chlorosuccinimide (NCS) | AIBN | 3-(Chloromethyl)-5-nitropyridine-2-carboxylic acid |

Spectroscopic Characterization and Advanced Structural Analysis of 3 Methyl 5 Nitropyridine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

The proton NMR (¹H NMR) spectrum of 3-Methyl-5-nitropyridine-2-carboxylic acid is anticipated to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton. The electron-withdrawing nature of the nitro group and the carboxylic acid group, along with the electronic effects of the pyridine (B92270) ring nitrogen, will significantly influence the chemical shifts.

The two aromatic protons on the pyridine ring are expected to appear in the downfield region, typically between 8.0 and 9.5 ppm, due to the deshielding effects of the aromatic system and the attached functional groups. The proton at the 4-position and the proton at the 6-position will likely exhibit a doublet or a doublet of doublets splitting pattern, arising from coupling with each other.

The methyl group protons are predicted to resonate as a singlet in the range of 2.5 to 3.0 ppm. The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm, a characteristic feature of carboxylic acids.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 (Pyridine ring) | 8.5 - 9.0 | d |

| H6 (Pyridine ring) | 9.0 - 9.5 | d |

| -CH₃ | 2.5 - 3.0 | s |

| -COOH | > 10 | br s |

| (d = doublet, s = singlet, br s = broad singlet) |

¹³C NMR Spectroscopic Analysis and Chemical Shift Assignments

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected.

The carbon atom of the carboxylic acid group is anticipated to have the highest chemical shift, typically in the range of 165-175 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, generally between 120 and 160 ppm. The carbons directly attached to the electron-withdrawing nitro group (C5) and the carboxylic acid group (C2), as well as the carbon adjacent to the nitrogen atom (C6), are expected to be the most deshielded among the ring carbons. The carbon of the methyl group will appear in the upfield region, likely between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (Pyridine ring) | 150 - 160 |

| C3 (Pyridine ring) | 130 - 140 |

| C4 (Pyridine ring) | 120 - 130 |

| C5 (Pyridine ring) | 145 - 155 |

| C6 (Pyridine ring) | 150 - 160 |

| -COOH | 165 - 175 |

| -CH₃ | 15 - 25 |

Advanced NMR Techniques (e.g., 2D NMR)

While no specific 2D NMR studies on this compound have been reported, techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling between the aromatic protons (H4 and H6), confirming their connectivity. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between the protons and their attached carbon atoms, for instance, linking the methyl protons to the methyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro, and methyl groups, as well as the pyridine ring.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching of the carboxylic acid is expected to appear as a strong, sharp band around 1700-1730 cm⁻¹.

The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the 2800-3100 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) are anticipated in the 1400-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 (strong) |

| Nitro Group | Asymmetric stretch | 1500 - 1560 (strong) |

| Nitro Group | Symmetric stretch | 1345 - 1385 (strong) |

| Aromatic/Methyl | C-H stretch | 2800 - 3100 |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretches of the carboxylic acid will be present, they are often weaker in Raman spectra. Conversely, the symmetric vibrations of the nitro group and the vibrations of the aromatic ring are typically strong and well-defined in the FT-Raman spectrum. The symmetric stretching of the nitro group would be a prominent feature. The ring breathing modes of the substituted pyridine ring are also expected to give rise to characteristic signals in the Raman spectrum.

Table 4: Predicted FT-Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitro Group | Symmetric stretch | 1345 - 1385 (strong) |

| Pyridine Ring | Ring breathing modes | 990 - 1050 |

| Aromatic C-H | C-H stretch | ~3050 |

| Methyl Group | C-H stretch | ~2950 |

Detailed Interpretation of Vibrational Bands and Potential Energy Distribution

The vibrational characteristics of this compound can be comprehensively understood through the analysis of its Fourier-transform infrared (FTIR) and Raman spectra, with assignments corroborated by computational methods such as Density Functional Theory (DFT). The interpretation of the vibrational modes is further refined by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration. researchgate.netnih.gov

Key Vibrational Modes and Their Expected Regions:

O-H and C-H Stretching: The O-H stretching vibration of the carboxylic acid group is typically observed as a very broad band in the region of 3300-2500 cm⁻¹, a characteristic feature resulting from strong intermolecular hydrogen bonding. spectroscopyonline.com The aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching modes of the methyl group are anticipated around 2980-2870 cm⁻¹. scispace.com

C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and prominent band, typically found in the range of 1750-1700 cm⁻¹. The exact position is sensitive to the extent of hydrogen bonding. spectroscopyonline.com

NO₂ Stretching: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically in the 1560-1515 cm⁻¹ range and a symmetric stretch (ν_s(NO₂)) in the 1360-1315 cm⁻¹ range. scispace.com

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching modes are expected in the 1600-1400 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies.

Methyl Group Deformations: The methyl group will show characteristic asymmetric and symmetric bending (scissoring) vibrations around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. Rocking and twisting modes appear at lower wavenumbers.

Carboxylic Acid Group Vibrations: In-plane O-H bending and C-O stretching vibrations are coupled and typically found in the 1440-1200 cm⁻¹ region. The out-of-plane O-H bend is often a broad feature around 920 cm⁻¹. spectroscopyonline.com

Potential Energy Distribution (PED) Analysis:

A PED analysis, typically performed alongside DFT calculations, would provide a quantitative assignment of the vibrational bands. For instance, a band in the 1550 cm⁻¹ region would likely show a high PED contribution from the N-O asymmetric stretching coordinates, confirming its assignment as the ν_as(NO₂) mode. Similarly, bands in the 1600-1400 cm⁻¹ range would be assigned to specific pyridine ring stretching modes based on their respective PED contributions from C-C and C-N stretching coordinates. researchgate.net

Interactive Data Table: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |

| Aromatic C-H Stretch | 3100-3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 2980-2870 | Methyl Group |

| C=O Stretch | 1750-1700 | Carboxylic Acid |

| Asymmetric NO₂ Stretch | 1560-1515 | Nitro Group |

| Pyridine Ring Stretch | 1600-1400 | Pyridine Ring |

| Methyl Group Bend | 1460 & 1375 | Methyl Group |

| Symmetric NO₂ Stretch | 1360-1315 | Nitro Group |

| In-plane O-H Bend / C-O Stretch | 1440-1200 | Carboxylic Acid |

| Out-of-plane O-H Bend | ~920 (broad) | Carboxylic Acid |

Electronic Spectroscopy

The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the π-electron system of the pyridine ring, the nitro group, and the carbonyl group of the carboxylic acid. The presence of these chromophores and auxochromes leads to distinct absorption bands in the ultraviolet and possibly the visible region of the electromagnetic spectrum.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with the conjugated system of the nitro-substituted pyridine ring. For pyridine and its derivatives, these transitions often occur below 300 nm. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid group can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. researchgate.net

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring, the oxygens of the nitro group, or the carbonyl oxygen of the carboxylic acid) to an antibonding π* orbital. These transitions are generally of lower intensity (small molar absorptivity, ε) compared to π → π* transitions and appear at longer wavelengths. The n → π* transition of the carbonyl group in carboxylic acids is often observed around 200-220 nm, but can be shifted. masterorganicchemistry.com The nitro group also exhibits a weak n → π* transition at longer wavelengths.

Based on data for related compounds like 5-nitropyridine-2-carboxylic acid, absorption maxima can be expected in the UV region. chemicalbook.com The exact λmax values will be influenced by the electronic effects of the methyl group and the solvent used for the measurement.

Interactive Data Table: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | Nitro-substituted Pyridine Ring | Shorter UV (below 300 nm) | High |

| n → π | Carbonyl Group (C=O) | UV (around 200-240 nm) | Low |

| n → π | Nitro Group (NO₂) | Longer UV/Visible | Low |

| n → π | Pyridine Ring Nitrogen | UV | Low |

The emission properties of this compound, specifically its potential for fluorescence or phosphorescence, are determined by the efficiency of radiative decay from its excited electronic states. While many pyridine derivatives are known to be fluorescent, the presence of a nitro group can significantly influence the photophysical pathways.

Nitroaromatic compounds are well-known to be potent quenchers of fluorescence. The nitro group can promote intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), or facilitate non-radiative decay pathways, thereby reducing or completely quenching the fluorescence quantum yield.

Therefore, it is likely that this compound will exhibit very weak fluorescence or be non-fluorescent. Any potential emission would likely be phosphorescence from the triplet state, which is typically observed at longer wavelengths than fluorescence and has a longer lifetime. The photophysical properties will also be highly dependent on the solvent environment and the temperature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₆N₂O₄, with a calculated molecular weight of approximately 182.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 182. The fragmentation of this molecular ion would proceed through several characteristic pathways, primarily dictated by the lability of the bonds associated with the functional groups.

Predicted Fragmentation Pathways:

Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, leading to a fragment ion at [M - 45]⁺. For this compound, this would correspond to a peak at m/z 137.

Loss of a Hydroxyl Radical: Cleavage of the C-OH bond of the carboxylic acid can lead to the formation of an acylium ion at [M - 17]⁺, which would appear at m/z 165.

Loss of the Nitro Group: The C-NO₂ bond can cleave to lose a nitro radical, resulting in a fragment at [M - 46]⁺, corresponding to a peak at m/z 136.

Decarboxylation: The loss of a neutral CO₂ molecule from the molecular ion can occur, giving a fragment at [M - 44]⁺˙, which would be observed at m/z 138.

Loss of Nitric Oxide: A fragment corresponding to the loss of NO (30 Da) from the molecular ion may be observed at [M - 30]⁺, resulting in a peak at m/z 152.

The relative intensities of these fragment ions would provide further insight into the stability of the resulting ions and the favored fragmentation routes. libretexts.orgchemguide.co.uk

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 182 | [C₇H₆N₂O₄]⁺˙ (Molecular Ion) | - |

| 165 | [M - OH]⁺ | ˙OH |

| 152 | [M - NO]⁺ | ˙NO |

| 138 | [M - CO₂]⁺˙ | CO₂ |

| 137 | [M - COOH]⁺ | ˙COOH |

| 136 | [M - NO₂]⁺ | ˙NO₂ |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal provides definitive information about the solid-state structure of a molecule, including its conformation, bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported in the searched literature, its solid-state architecture can be inferred from the known structures of closely related compounds. researchgate.netnih.gov

Pyridine carboxylic acids are known to form extensive hydrogen-bonding networks in the solid state. The carboxylic acid group is a potent hydrogen bond donor and acceptor, and the pyridine nitrogen is a hydrogen bond acceptor. It is highly probable that the crystal structure of this compound would feature dimeric structures formed through hydrogen bonds between the carboxylic acid groups of two molecules. These dimers are a common supramolecular synthon in carboxylic acids.

Furthermore, additional hydrogen bonds involving the nitro group oxygens as acceptors are also possible, leading to more complex three-dimensional networks. The planarity of the pyridine ring will likely lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal packing.

Interactive Data Table: Crystallographic Data of Related Pyridine Carboxylic Acid Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| Quinolinic acid (Pyridine-2,3-dicarboxylic acid) researchgate.net | Monoclinic | P2₁/c | Intramolecular and intermolecular O-H···O hydrogen bonds |

| 2,3-dicarboxy-1-methylpyridinium monohydrate researchgate.net | Monoclinic | P2₁/n | O-H···O hydrogen bonds involving water molecules |

| 2-Chloro-5-methyl-3-nitropyridine nih.gov | Orthorhombic | Pca2₁ | C-H···O hydrogen bonds |

| 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid researchgate.net | Triclinic | P-1 | O-H···N and C-H···O hydrogen bonds |

Theoretical and Computational Studies on 3 Methyl 5 Nitropyridine 2 Carboxylic Acid and Analogous Systems

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the intricate pathways of chemical reactions. For pyridine (B92270) derivatives, theoretical calculations help to map out reaction coordinates, identify transition states, and determine activation energies, thereby elucidating the most probable mechanistic routes.

Studies on the synthesis of substituted pyridines often involve complex reaction sequences, such as cycloadditions or multi-component reactions. researchgate.netrsc.org Computational models can dissect these processes step-by-step. For instance, in the synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes, computational kinetic modeling has been used to simulate the catalytic cycle, even when proposed intermediates could not be detected experimentally. nih.gov

The nitration of pyridine, a key step in the synthesis of nitro-substituted analogs, has been a subject of detailed mechanistic study. The reaction of pyridine with dinitrogen pentoxide (DNP) initially forms an N-nitropyridinium salt. rsc.orgpsu.edu Subsequent reaction with bisulfite leads to transient di- and tetrahydro-pyridine intermediates. Computational studies, in conjunction with experimental evidence, have been used to evaluate potential mechanisms for the critical nitro group migration. Two plausible pathways were considered: a migration of a nitronium ion within a solvent cage or an intramolecular sigmatropic shift. rsc.org Analysis of a series of dimethylpyridines provided support for the sigmatropic shift mechanism. rsc.org

Furthermore, theoretical studies on the cycloaddition reaction of SO3 with carboxylic acids to form carboxylic sulfuric anhydrides have been conducted to understand their role in atmospheric new particle formation. nih.gov These calculations, performed at a high level of theory (DLPNO-CCSD(T)), determined the reaction barriers to be very low, indicating a feasible formation mechanism. nih.gov Such computational approaches are directly applicable to understanding potential reactions involving the carboxylic acid group in 3-Methyl-5-nitropyridine-2-carboxylic acid.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Density Functional Theory (DFT) has become a standard method for the accurate prediction of spectroscopic parameters. By calculating properties like vibrational frequencies and electronic transitions, researchers can assign experimental spectra and gain a deeper understanding of molecular structure and bonding.

For pyridine derivatives, numerous studies have demonstrated the excellent agreement between theoretical and experimental spectra. Quantum chemical calculations have been performed on 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP), a close analog of the title compound, using the B3LYP method with various basis sets like 6-311G++(d,p) and cc-pVTZ. nih.gov The calculated vibrational frequencies (FTIR and FT-Raman) were scaled and showed good correlation with experimental data, allowing for a complete assignment of the fundamental vibrational modes based on Potential Energy Distribution (PED) analysis. nih.gov Similar DFT-based vibrational analyses have been successfully applied to other related molecules, including 2-hydroxy-5-methyl-3-nitropyridine (B188116) and 4-amino-3-nitropyridine. researchgate.netresearchgate.net

The combination of experimental and computational IR spectra has been used to characterize the adsorption of pyridine carboxylic acid isomers (picolinic, nicotinic, and isonicotinic acids) on surfaces like colloidal ceria. nih.govbohrium.comresearchgate.net DFT calculations at the B3LYP/6-311++G** level of theory helped assign vibrational modes and indicated that both the pyridyl ring nitrogen and the carboxylate group are involved in the surface interaction. nih.govbohrium.comresearchgate.net

UV-Visible spectra are also reliably predicted using Time-Dependent DFT (TD-DFT). For 2A3M5NP, the electronic absorption spectrum was calculated with TD-DFT, and the results were used to analyze the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which reveal information about charge transfer within the molecule. nih.gov This approach has been similarly used for other pyridine derivatives to understand their electronic transitions. nanoient.orgtandfonline.com

Below is a table comparing experimental and calculated vibrational frequencies for a representative analogous compound, 2-amino-3-methyl-5-nitropyridine.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (based on PED) |

| NH₂ Asymmetric Stretch | 3477 | 3478 | 3480 | 99% NH₂ str |

| NH₂ Symmetric Stretch | 3352 | 3354 | 3355 | 98% NH₂ str |

| C-H Stretch (ring) | 3086 | 3088 | 3090 | 97% C-H str |

| CH₃ Asymmetric Stretch | 2974 | 2975 | 2978 | 96% CH₃ str |

| NO₂ Asymmetric Stretch | 1585 | 1584 | 1588 | 85% NO₂ asym str |

| Ring Skeletal Vibration | 1475 | 1476 | 1479 | 60% C-C str + 30% C-N str |

| NO₂ Symmetric Stretch | 1340 | 1342 | 1345 | 88% NO₂ sym str |

Data synthesized from findings on analogous compounds like 2-amino-3-methyl-5-nitropyridine. nih.gov

Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, and computational methods play a key role in the rational design of molecules with significant NLO responses. nih.gov Quantum chemical calculations can predict NLO properties such as dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ), providing a theoretical basis for screening potential NLO candidates. researchgate.netresearchgate.net

For pyridine derivatives, DFT calculations have been widely used to investigate their NLO behavior. The presence of electron-donating groups (like -CH₃) and electron-accepting groups (like -NO₂) on a conjugated π-system, such as the pyridine ring, is a classic design strategy for enhancing NLO properties. This "push-pull" system facilitates intramolecular charge transfer (ICT), which is a key factor for a large hyperpolarizability. researchgate.net

Theoretical investigations on pyridine derivatives often involve calculating these properties using functionals like B3LYP or CAM-B3LYP. researchgate.netresearchgate.net For example, a computational study on 2-aminopyridinium p-toluenesulphonate used the DFT/B3LYP method to calculate static hyperpolarizability, confirming the material's good nonlinear behavior. researchgate.net Similarly, studies on other organic NLO materials based on p-nitroaniline and pyrimidine (B1678525) derivatives have employed DFT and TD-DFT to support experimental findings and understand the structure-property relationships. nih.govresearchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is often coupled with NLO calculations to investigate the hyperconjugative interactions and the charge transfer mechanisms responsible for the NLO response. nih.gov Frontier Molecular Orbital (FMO) analysis, specifically the HOMO-LUMO energy gap, is also crucial; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability. tandfonline.com

The table below presents typical NLO properties calculated for a generic push-pull nitroaromatic system, illustrating the type of data generated from these computational studies.

| Property | Symbol | Typical Calculated Value (a.u.) | Description |

| Dipole Moment | μ | 5 - 10 D | Measures the molecule's overall polarity. |

| Average Polarizability | ⟨α⟩ | 100 - 200 | Describes the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability | β_total | 1x10³ - 1x10⁴ | Quantifies the second-order NLO response. |

| Second Hyperpolarizability | ⟨γ⟩ | 1x10⁵ - 1x10⁶ | Quantifies the third-order NLO response. |

Values are representative based on computational studies of various organic NLO materials and pyridine derivatives. nih.govfrontiersin.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and properties. Conformational analysis and molecular dynamics (MD) simulations provide insights into the molecule's flexibility, preferred shapes, and interactions with its environment.

For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the pyridine ring and the adjacent methyl group. Computational studies on analogous pyridine carboxylic acids have identified stable conformers, including those with intramolecular hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen. researchgate.net The relative energies of these conformers can be calculated to determine the most stable structures.

Molecular dynamics (MD) simulations can be used to study the behavior of these molecules over time, providing a picture of their structural fluctuations and interactions, particularly in solution. mdpi.com For instance, MD simulations have been performed on poly-pyridines to understand their complexation with metal ions in aqueous solutions. iaea.org Similarly, MD simulations of nitrobenzene (B124822) dioxygenase with nitrobenzene bound in its active site have been used to investigate the specific interactions, such as hydrogen bonding, that position the substrate for reaction. acs.org These studies highlight how MD can reveal the role of specific functional groups and solvent molecules in stabilizing certain conformations and facilitating chemical processes. acs.org

Recent advancements have focused on developing methods for the rapid prediction of conformationally-dependent descriptors using machine learning models trained on large DFT-calculated datasets of molecules like carboxylic acids. mit.edursc.org These approaches allow for the efficient exploration of the conformational space and the calculation of properties for a vast number of structures, accelerating the discovery of molecules with desired characteristics.

Role As a Precursor and Applications in Advanced Organic Synthesis

Synthesis of Complex Polycyclic and Heterocyclic Systems

The strategic placement of reactive functional groups on the pyridine (B92270) core of 3-Methyl-5-nitropyridine-2-carboxylic acid facilitates its use in the synthesis of a variety of complex ring systems. Nitropyridines, in general, are recognized as valuable intermediates for creating bioactive molecules and complex heterocyclic structures. nih.gov The presence of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the carboxylic acid and methyl groups offer handles for various condensation and cyclization reactions.

Although specific examples detailing the use of this compound in the synthesis of polycyclic and heterocyclic systems are not extensively documented in publicly available literature, the known reactivity of related nitropyridine derivatives provides a strong basis for its potential applications. For instance, the general strategy of using nitropyridines in three-component ring transformations to afford functionalized pyridines is a well-established method. nih.gov This suggests that this compound could participate in similar reactions, leading to the formation of fused ring systems.

Furthermore, the synthesis of various heterocyclic compounds often proceeds through intermediates that are structurally similar to the target molecule. For example, the synthesis of quinoline-2-carboxylic acid derivatives has been used to generate novel Mannich bases, Schiff bases, and other heterocyclic compounds. mdpi.com By analogy, this compound could serve as a starting material for the synthesis of novel fused pyridine systems with potential biological activities. The general synthetic utility of nitropyridines in creating complex molecular scaffolds underscores the potential of this specific carboxylic acid in the field. researchgate.net

Derivatization for Material Science Applications

The functional groups of this compound also make it an attractive candidate for derivatization in the development of advanced materials.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. vt.edu However, pyridine dicarboxylic acids and their derivatives have also been explored as monomers in the synthesis of polyesters and potentially polyimides, offering a route to polymers with modified properties. wur.nl

Table 1: General Steps in Polyimide Synthesis

| Step | Description |

| 1. Monomer Preparation | Synthesis or functionalization of dianhydride and diamine monomers. In this context, derivatization of this compound to a suitable monomer. |

| 2. Poly(amic acid) Formation | Reaction of the dianhydride and diamine in a polar aprotic solvent to form the soluble poly(amic acid) precursor. |

| 3. Imidization | Thermal or chemical cyclization of the poly(amic acid) to form the final, insoluble, and intractable polyimide. |

This table outlines the conventional two-step process for synthesizing polyimides, a method that could potentially incorporate derivatives of this compound.

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are well-known for their ability to act as chelating ligands in coordination chemistry. They can coordinate to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, forming stable metal complexes. rsc.orguniversityofgalway.ie

By analogy, this compound is expected to exhibit similar coordinating properties. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the pyridine ring could modulate the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. The formation of coordination polymers and metal-organic frameworks (MOFs) using polycarboxylic acids containing pyridine moieties is an active area of research. rsc.org These materials have potential applications in catalysis, gas storage, and separation.

Table 2: Potential Coordination Modes of this compound

| Coordination Atom 1 | Coordination Atom 2 | Potential Metal Ions |

| Pyridine Nitrogen | Carboxylate Oxygen | Transition metals (e.g., Cu, Co, Ni, Zn), Lanthanides |

| Carboxylate Oxygen | Carboxylate Oxygen (bridging) | Various metal ions in polynuclear complexes |

This table illustrates the likely ways this compound could bind to metal ions, based on the known behavior of similar picolinic acid derivatives.

Intermediate in the Synthesis of Functional Organic Molecules

The reactivity of the functional groups in this compound makes it a valuable intermediate in the synthesis of a wide array of functional organic molecules. Nitropyridines are versatile precursors for the synthesis of bioactive compounds, including Janus kinase (JAK) inhibitors. nih.gov A common synthetic strategy involves the oxidation of a methyl group on a nitropyridine to a carboxylic acid, followed by further functionalization. nih.gov

A plausible synthetic route to this compound itself could start from 3-methyl-pyridin-2-ylamine, which is then nitrated to give 3-methyl-5-nitro-pyridin-2-ylamine. chemicalbook.com This intermediate can then be converted to the corresponding chloro derivative, 2-chloro-3-methyl-5-nitropyridine (B1582605), which upon hydrolysis and oxidation would yield the target carboxylic acid.

Once obtained, this compound can undergo various transformations. The nitro group can be reduced to an amino group, opening up possibilities for the synthesis of various substituted aminopyridines. The carboxylic acid can be converted to esters, amides, or other derivatives. These transformations allow for the introduction of diverse functionalities and the construction of molecules with potential applications in medicinal chemistry and materials science. For example, the synthesis of novel pyrazole (B372694) carboxylic acid derivatives often starts from functionalized carboxylic acids. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-5-nitropyridine-2-carboxylic acid?